Formaldoxime trimer hydrochloride
Overview
Description
Formaldoxime trimer hydrochloride is an organic compound with the formula C3H9N3O3 · xHCl. It is the hydrochloride salt of the trimeric form of formaldoxime, which is the oxime of formaldehyde. This compound is known for its stability in aqueous solutions and its utility in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formaldoxime trimer hydrochloride is typically synthesized by the oximation of paraformaldehyde using hydroxylamine sulfate and ammonia gas. The process involves steam stripping to recover formaldoxime, followed by trimerization and filtration to obtain the trimeric form .
Industrial Production Methods
In industrial settings, the production of this compound involves a series of steps to ensure high yield and purity. The process starts with the reaction of formaldehyde with hydroxylamine in an aqueous medium, followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions
Formaldoxime trimer hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitriles, primary amines, and various substituted oximes, depending on the specific reagents and conditions used .
Scientific Research Applications
Formaldoxime trimer hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of isoxazolidines.
Biology: It is employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of formaldoxime trimer hydrochloride involves its ability to act as a nucleophile in various organic reactions. It can form stable intermediates with electrophiles, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Formaldoxime: The monomeric form of formaldoxime trimer hydrochloride.
Phosgene oxime: Another oxime compound with different reactivity and applications.
Formaldehyde: The parent compound from which formaldoxime is derived.
Uniqueness
This compound is unique due to its stability in aqueous solutions and its ability to form a cyclic trimer. This stability makes it particularly useful in various organic synthesis reactions, where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,3,5-trihydroxy-1,3,5-triazinane;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O3.ClH/c7-4-1-5(8)3-6(9)2-4;/h7-9H,1-3H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJXINSVWQXEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(CN1O)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62479-72-5, 6286-29-9 | |
Record name | Formaldoxime Trimer Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6286-29-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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